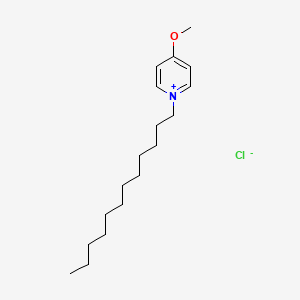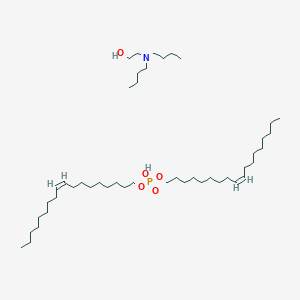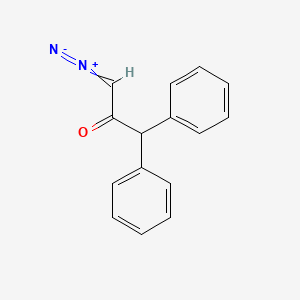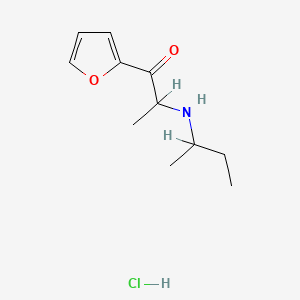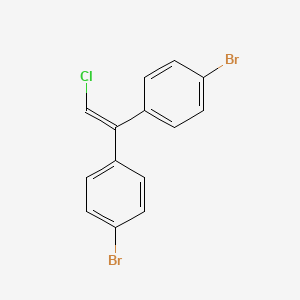
1,1'-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene): is an organic compound with the molecular formula C14H9Br2Cl It is characterized by the presence of two bromobenzene groups attached to a central chloroethene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene) can be synthesized through a series of organic reactions. One common method involves the reaction of 4-bromobenzyl chloride with 4-bromobenzene in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene) may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The chloroethene moiety can be reduced to ethane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: Ethane derivatives.
Oxidation: Epoxides and other oxidized compounds.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: While not directly used as a drug, 1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene) can be employed in medicinal chemistry research to develop new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for applications in electronics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene) involves its interaction with various molecular targets and pathways. The chloroethene moiety can undergo electrophilic addition reactions, while the bromobenzene groups can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that may exert biological effects or contribute to the synthesis of new compounds.
Comparación Con Compuestos Similares
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene): Similar structure but with an ethane instead of an ethene moiety.
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): Contains a diphenylethene core instead of a chloroethene core.
Uniqueness: 1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene) is unique due to the presence of both chloroethene and bromobenzene groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
26204-09-1 |
|---|---|
Fórmula molecular |
C14H9Br2Cl |
Peso molecular |
372.48 g/mol |
Nombre IUPAC |
1-bromo-4-[1-(4-bromophenyl)-2-chloroethenyl]benzene |
InChI |
InChI=1S/C14H9Br2Cl/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-9H |
Clave InChI |
AXTBYHYFPDBJJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=CCl)C2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


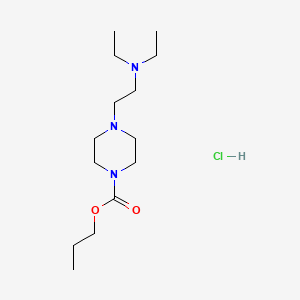
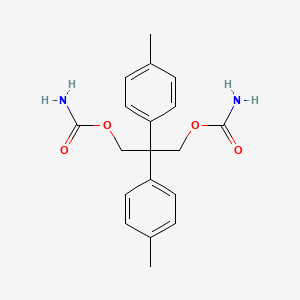

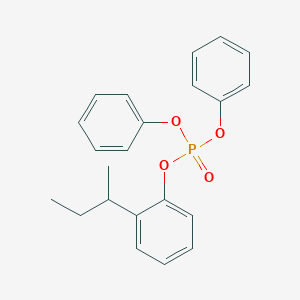
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

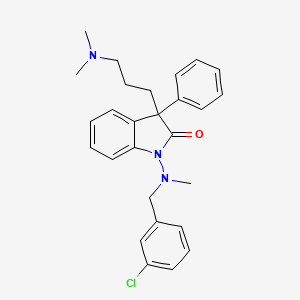
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)

